molecular formula C25H23BrO5 B607460 FL3 CAS No. 1186012-80-5

FL3

Katalognummer: B607460
CAS-Nummer: 1186012-80-5
Molekulargewicht: 483.3 g/mol
InChI-Schlüssel: ACIXIVSDWSWVDW-MCWSDJLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FL3 is a synthetic derivative of natural products called flavaglines. These compounds exhibit potent anticancer and cardioprotective activities. This compound has shown significant promise in combating intestinal tumorigenesis and protecting cardiomyocytes from doxorubicin toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: FL3 is synthesized through a series of chemical reactions involving the modification of natural flavaglines.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous-flow reactors. This method ensures high yield and purity of the compound while maintaining cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: FL3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Cardioprotection

Mechanism of Action
FL3 has been shown to provide cardioprotection against doxorubicin-induced toxicity. It binds to prohibitins (PHBs), facilitating their translocation to mitochondria, which is crucial for cardiomyocyte survival. The binding promotes the heterodimerization of PHB1 with STAT3, leading to the phosphorylation of STAT3 and subsequent protection from doxorubicin's harmful effects .

Case Study: Doxorubicin Toxicity
In a study involving H9c2 cardiomyocytes, this compound treatment resulted in increased levels of PHB1 and enhanced phosphorylation of STAT3, which were critical for the observed cardioprotective effects. The use of small interfering RNAs (siRNAs) targeting PHBs confirmed their essential role in mediating this compound's protective actions .

Study Aspect Findings
Cell Type H9c2 Cardiomyocytes
Treatment This compound (10 nM)
Outcome Increased PHB1 levels; STAT3 activation
Significance Protection against doxorubicin toxicity

Cancer Therapy

This compound has demonstrated potent anticancer properties, particularly in colorectal cancer models. It inhibits Wnt/β-catenin signaling, a pathway often dysregulated in various cancers.

Case Study: Colorectal Cancer

In experiments using azoxymethane-dextran sodium sulfate and ApcMin/+ mouse models, this compound significantly inhibited tumorigenesis without affecting normal intestinal epithelial cells. The compound's effectiveness was diminished in cell lines harboring mutations in β-catenin .

Study Aspect Findings
Model Used ApcMin/+ Mouse Model
Treatment This compound (10 nM)
Outcome Inhibition of tumor growth
Significance Targeting Wnt pathway with minimal toxicity

Impact on Translation Regulation

This compound functions as an inhibitor of the translation initiation factor eIF4A, leading to altered mRNA translation dynamics. This property is particularly relevant for cancer cells that rely on specific mRNA structures for survival.

Case Study: PC12 Cells

In PC12 cells, treatment with this compound resulted in increased expression of Annexin A2 and modulation of translation factors involved in stress responses .

Study Aspect Findings
Cell Type PC12 Cells
Treatment This compound (Nanomolar concentrations)
Outcome Increased AnxA2 expression; altered translation dynamics
Significance Potential for targeting translation in cancer therapy

Wirkmechanismus

FL3 exerts its effects by targeting the protein prohibitin 1 (PHB1). It inhibits the Wnt/β-catenin signaling pathway by inducing the expression of Axin1, a negative regulator of this pathway. This inhibition leads to reduced tumorigenesis in colorectal cancer models . Additionally, this compound promotes the translocation of PHB1 to mitochondria, where it forms a complex with STAT3, providing cardioprotection from doxorubicin toxicity .

Biologische Aktivität

FL3, a synthetic derivative of flavagline, has garnered significant attention due to its potent biological activities, particularly in the context of cancer treatment and cellular protection. This article delves into the mechanisms underlying the biological activity of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is a synthetic analogue of rocaglaol, a natural product derived from Aglaia species, known for its anticancer and anti-inflammatory properties. The compound primarily targets prohibitin proteins (PHB1 and PHB2), which play crucial roles in cellular signaling and mitochondrial functions. This compound's ability to modulate these proteins positions it as a promising candidate for cancer therapy, particularly in targeting pathways involved in tumorigenesis.

Targeting Prohibitin Proteins

This compound exerts its biological effects by interacting with prohibitin proteins, which are essential for various cellular processes including cell cycle regulation, apoptosis, and mitochondrial function. The compound inhibits the phosphorylation of PHB1 by Akt at the Thr258 site, leading to its nuclear translocation and subsequent activation of tumor suppressor pathways such as Axin1 expression in Wnt/β-catenin signaling .

Cell Cycle Arrest

Research indicates that this compound induces cell cycle arrest in the G2/M phase by upregulating GADD45α, a gene associated with growth arrest and DNA damage response. This was demonstrated through microarray analysis showing significant upregulation of GADD45α following this compound treatment. Knockdown experiments further confirmed that the inhibitory effects on cell cycle progression were GADD45α-dependent .

Anticancer Activity

This compound has shown efficacy against various cancer cell lines, including urothelial carcinoma and colorectal cancer. In vitro studies revealed that this compound inhibited cell proliferation without adversely affecting normal intestinal epithelial cells . In vivo models demonstrated that this compound effectively reduced tumor growth in mice with induced intestinal tumors through mechanisms involving Wnt/β-catenin pathway inhibition .

Study TypeFindingsReference
In VitroInhibition of cancer cell proliferation
In VivoReduced tumor growth in mouse models
Mechanistic StudyInduction of GADD45α and cell cycle arrest

Cytotoxicity and Selectivity

This compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its mechanism of action that targets aberrant signaling pathways prevalent in cancerous tissues without significant toxicity to healthy cells .

Colorectal Cancer

In a preclinical model using azoxymethane-dextran sodium sulfate (AOM-DSS), this compound was administered to mice to evaluate its effects on colorectal tumorigenesis. Results indicated that this compound significantly inhibited tumor formation by promoting Axin1 expression and disrupting Wnt signaling pathways, highlighting its potential as a therapeutic agent in colorectal cancer management .

Cardioprotective Effects

Beyond its anticancer properties, this compound has demonstrated cardioprotective effects against doxorubicin-induced toxicity in cardiomyocytes. The mechanism involves the translocation of PHB1 to mitochondria, enhancing mitochondrial function and protecting against oxidative stress induced by chemotherapeutic agents .

Eigenschaften

CAS-Nummer

1186012-80-5

Molekularformel

C25H23BrO5

Molekulargewicht

483.3 g/mol

IUPAC-Name

(1R,3S,3aR,8bS)-3a-(4-bromophenyl)-6,8-dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol

InChI

InChI=1S/C25H23BrO5/c1-29-18-12-20(30-2)23-21(13-18)31-25(16-8-10-17(26)11-9-16)19(14-22(27)24(23,25)28)15-6-4-3-5-7-15/h3-13,19,22,27-28H,14H2,1-2H3/t19-,22+,24+,25-/m0/s1

InChI-Schlüssel

ACIXIVSDWSWVDW-MCWSDJLFSA-N

SMILES

O[C@@H]1C[C@@H](C2=CC=CC=C2)[C@]3(C4=CC=C(Br)C=C4)OC5=CC(OC)=CC(OC)=C5[C@@]31O

Isomerische SMILES

COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H](C[C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Kanonische SMILES

COC1=CC2=C(C(=C1)OC)C3(C(CC(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FL3

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FL3
Reactant of Route 2
FL3
Reactant of Route 3
FL3
Reactant of Route 4
FL3
Reactant of Route 5
FL3
Reactant of Route 6
FL3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.